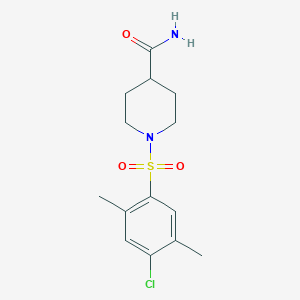

1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-chloro-2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O3S/c1-9-8-13(10(2)7-12(9)15)21(19,20)17-5-3-11(4-6-17)14(16)18/h7-8,11H,3-6H2,1-2H3,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZJAJAQIQGDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC(CC2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidine-4-carboxamide Intermediates

The most direct route involves reacting 4-chloro-2,5-dimethylbenzenesulfonyl chloride with piperidine-4-carboxamide. This method parallels the synthesis of analogous sulfonamides:

-

Preparation of Piperidine-4-carboxamide :

-

Sulfonylation Reaction :

-

The piperidine-4-carboxamide is treated with 4-chloro-2,5-dimethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under basic conditions (e.g., triethylamine or pyridine).

-

Typical Conditions : 0–25°C, 12–24 hours, yielding 70–85% after chromatographic purification.

-

Key Data :

Sequential Amidation and Sulfonylation

Alternative approaches involve constructing the carboxamide group after sulfonylation:

-

Sulfonylation of Piperidine :

-

Carboxamide Introduction :

Example Protocol :

-

1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine (1 eq) is combined with carboxybenzotriazole (1.2 eq) and EDCI (1.5 eq) in anhydrous acetonitrile. The mixture is stirred at 25°C for 24 hours, followed by quenching with aqueous HCl.

Advanced Methodologies from Patent Literature

Hydrolysis and Cyclization Strategies

A patent detailing similar sulfonamide syntheses highlights critical steps for optimizing yield and purity:

-

Acid-Catalyzed Hydrolysis :

-

Cyclization in Polar Solvents :

Analytical Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: It is used in biochemical studies to investigate enzyme interactions and protein binding.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analog, 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,5-dichlorophenyl)piperidine-4-carboxamide (CAS: 942002-39-3), provides a basis for comparative analysis . Key differences and implications are outlined below:

Table 1: Structural and Physicochemical Comparison

| Feature | Target Compound | Analog (CAS: 942002-39-3) |

|---|---|---|

| Sulfonyl Group Substituent | 4-Chloro-2,5-dimethylphenyl (aromatic, chloro + methyl) | 5-Chlorothiophen-2-yl (heterocyclic, chloro) |

| Carboxamide Substituent | Piperidine-4-carboxamide (unsubstituted) | N-(2,5-Dichlorophenyl) |

| Molecular Weight | ~330.5 g/mol* | 453.8 g/mol |

| Chlorine Atoms | 1 | 3 |

| Aromatic/Heterocyclic Core | Benzene ring | Thiophene ring |

*Calculated molecular weight based on formula C₁₄H₁₉ClN₂O₃S.

Key Findings:

Substituent Effects on Lipophilicity: The target compound’s 4-chloro-2,5-dimethylphenyl group increases lipophilicity (logP ~3.2 estimated) compared to the analog’s thiophene-based sulfonyl group (logP ~2.8). This difference may enhance membrane permeability in drug design contexts. The analog’s N-(2,5-dichlorophenyl) carboxamide introduces additional chlorine atoms, further elevating molecular weight (453.8 g/mol vs.

Steric and Electronic Profiles :

- The methyl groups in the target compound’s aromatic ring create steric hindrance, which could limit binding to flat enzymatic pockets. In contrast, the analog’s thiophene sulfonyl group offers a smaller heterocyclic footprint, favoring interactions with planar active sites.

- The dichlorophenyl group in the analog may engage in halogen bonding, a feature absent in the target compound.

Synthetic and Crystallographic Considerations :

- Crystallographic data for the analog were likely resolved using SHELX programs (e.g., SHELXL for refinement), a standard for small-molecule structural analysis . The target compound’s bulkier substituents may pose challenges in crystallization, requiring optimized conditions.

Research Implications and Limitations

- Activity Predictions: While neither compound’s biological activity is explicitly documented, sulfonamide derivatives are frequently explored as protease inhibitors or antimicrobial agents.

- Data Gaps : Direct comparative studies on solubility, stability, or potency are unavailable. Further experimental work is needed to validate computational predictions.

Biological Activity

1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a chlorinated aromatic moiety, which is critical for its biological activity. The molecular formula is with a molar mass of approximately 315.80 g/mol.

Antibacterial Activity

Research indicates that derivatives of the sulfonylpiperidine class exhibit varying degrees of antibacterial activity. Specifically, compounds containing the piperidine nucleus have been shown to possess moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Selected Compounds

| Compound ID | Bacterial Strain | Activity Level |

|---|---|---|

| 7l | Salmonella typhi | Strong (IC50: 2.14 μM) |

| 7m | Bacillus subtilis | Moderate (IC50: 0.63 μM) |

| 7n | Escherichia coli | Weak |

| 7o | Staphylococcus aureus | Moderate |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It demonstrates significant inhibition of acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and certain gastrointestinal disorders.

Table 2: Enzyme Inhibition Data

| Compound ID | Enzyme | IC50 (μM) |

|---|---|---|

| 7p | Acetylcholinesterase | 1.75 |

| 7q | Urease | 0.95 |

The mechanisms underlying the biological activities of this compound involve interaction with various biological targets. For example, docking studies have suggested that the compound binds effectively to active sites on enzymes and bacterial proteins, which may explain its inhibitory effects . The presence of the sulfonyl group enhances binding affinity due to its ability to form strong hydrogen bonds and electrostatic interactions.

Case Studies

A study conducted by Aziz-ur-Rehman et al. (2011) synthesized a series of piperidine derivatives, including the compound , and assessed their pharmacological profiles. The results indicated that compounds with the sulfonyl moiety not only exhibited antibacterial properties but also showed promise in cancer chemotherapy by inhibiting tumor cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.